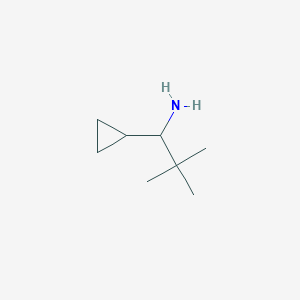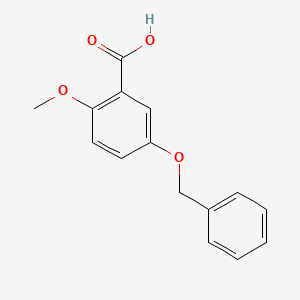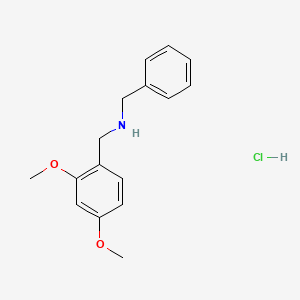
N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride
描述
N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride: is an organic compound with the molecular formula C16H20ClNO2. It is a hydrochloride salt form of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine, which is characterized by the presence of a benzyl group attached to a methanamine moiety, with two methoxy groups on the phenyl ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
作用机制
Target of Action
Similar compounds have been studied for their effects on various neurological disorders, including absence seizures, tourette syndrome, autism, and alzheimer’s disease .
Mode of Action
Compounds with similar structures have been known to undergo reactions such as free radical bromination and nucleophilic substitution .
Pharmacokinetics
The compound is known to be a solid at room temperature, suggesting it may have certain physical properties that could influence its bioavailability .
Result of Action
Similar compounds have been shown to induce apoptosis in certain cell lines .
Action Environment
It is known that the compound should be stored in a sealed container in a dry environment at room temperature .
生化分析
Biochemical Properties
N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amine oxidases, which are enzymes that catalyze the oxidation of amines. This interaction can lead to the formation of reactive oxygen species, which can further participate in various biochemical pathways . Additionally, this compound can bind to certain receptors on the cell surface, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . These changes can affect cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, altering the biochemical pathways within the cell . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of various metabolites within the cell . Understanding these metabolic pathways is essential for determining the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s overall efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions:
Reduction of 2,4-Dimethoxybenzonitrile: One common method involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) to yield 2,4-dimethoxybenzylamine.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydroxide (NaOH), benzyl chloride
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Corresponding amines
Substitution: Various substituted benzyl derivatives
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules .
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties .
Medicine:
- Explored for its potential use in the development of pharmaceutical agents, particularly those targeting neurological pathways .
Industry:
相似化合物的比较
N-Benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride: Similar structure but with chlorine substituents instead of methoxy groups.
1-(2,4-Dimethoxyphenyl)methanamine hydrochloride: Lacks the benzyl group, affecting its chemical properties and reactivity.
Uniqueness: N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical and biological properties. The methoxy groups enhance its solubility and reactivity, while the benzyl group increases its lipophilicity and potential biological activity .
属性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2.ClH/c1-18-15-9-8-14(16(10-15)19-2)12-17-11-13-6-4-3-5-7-13;/h3-10,17H,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKNHMJBXGNDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540359 | |
| Record name | N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83304-59-0 | |
| Record name | N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


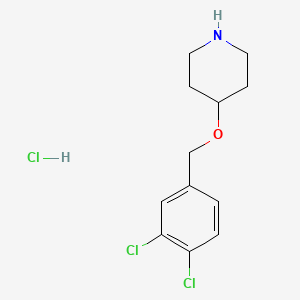
![1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1367414.png)


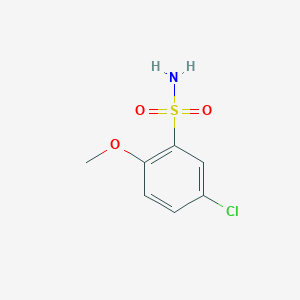

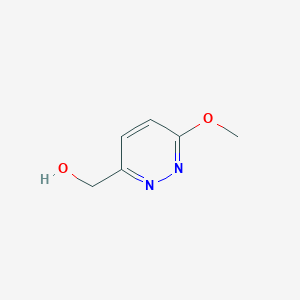
![7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B1367432.png)
